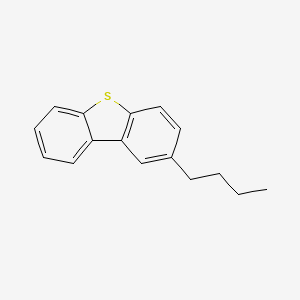

2-丁基二苯并噻吩

货号 B585104

CAS 编号:

147792-31-2

分子量: 240.364

InChI 键: BEQMTJNPMZQPKZ-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

描述

2-Butyldibenzothiophene is a chemical compound used for medicinal purposes . It has a molecular formula of C16H16S and a molecular weight of 240.36 .

Synthesis Analysis

The synthesis of benzothiophenes, which include 2-Butyldibenzothiophene, can be achieved through an aryne reaction with alkynyl sulfides . A wide range of 3-substituted benzothiophenes were synthesized from easily available o-silylaryl triflates and alkynyl sulfides in a one-step intermolecular manner .Molecular Structure Analysis

The molecular structure of 2-Butyldibenzothiophene can be viewed using Java or Javascript . More details about its structure can be found in the 2D Mol file or the computed 3D SD file .科学研究应用

药物开发:

- 2-丁基二苯并噻吩衍生物,特别是2-芳基苯并噻吩,在选择性雌激素受体调节剂(SERMs)的合成中得到了探索。这些化合物显示出在治疗类似绝经后骨质疏松症等疾病方面的潜力。例如,一项研究合成了类似于SERM瑞洛西芬的类似物,在与骨骼和胆固醇代谢相关的体内实验中显示出强大的功效,而不刺激子宫组织 (Grese et al., 1998)。

环境科学:

- 在环境修复领域,2-丁基二苯并噻吩衍生物已被用于去除有机硫污染物。一项研究证明了离子液体在高效去除二苯并噻吩(一种典型的有机硫污染物)方面的应用,实现了有机溶液中高提取效率 (Enayati & Faghihian, 2015)。

材料科学:

- 在材料科学中,2-丁基二苯并噻吩衍生物被用于合成具有潜在电子和光电应用的各种化合物。例如,一项关于磷酸盐酸性离子液体催化合成2-芳基苯并噻唑的研究突出了它们在生产具有广泛底物范围和良好产率的材料方面的实用性 (Nguyen et al., 2018)。

化学合成:

- 2-丁基二苯并噻吩在化学合成过程中起着重要作用,例如在合成2-芳基苯并噻唑中。一项研究详细介绍了新型2-苯基苯并噻唑的合成,展示了对多种癌细胞系具有强效和选择性抗增殖活性,表明它们作为抗肿瘤药物的潜力 (Mortimer et al., 2006)。

属性

IUPAC Name |

2-butyldibenzothiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16S/c1-2-3-6-12-9-10-16-14(11-12)13-7-4-5-8-15(13)17-16/h4-5,7-11H,2-3,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEQMTJNPMZQPKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC2=C(C=C1)SC3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30703375 | |

| Record name | 2-Butyldibenzo[b,d]thiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30703375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Butyldibenzothiophene | |

CAS RN |

147792-31-2 | |

| Record name | 2-Butyldibenzothiophene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=147792-31-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Butyldibenzo[b,d]thiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30703375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

For This Compound

3

Citations

… The bond lengths and bond energies of compound 1 and 2-butyldibenzothiophene were … It was found that the bond energies of C α –C β in compound 1 and 2-butyldibenzothiophene …

Number of citations: 7

pubs.acs.org

Name: Ibrahim Mohammed Al-Zahrani Title: Model System Desulfurization By Using Liquid–Liquid Extraction and Adsorption Techniques Major Field: Chemistry Date: January 2009 …

Number of citations: 2

eprints.kfupm.edu.sa

The chromium Fischer carbene complexes of benzofuran and benzothiophene have been prepared and can be used in Dötz benzannulations with alkynes for the regioselective and …

Number of citations: 33

www.sciencedirect.com

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

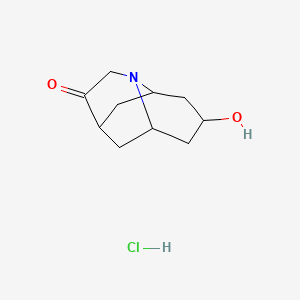

![Pyrrolo[1,2-a]pyrazin-1(2H)-one, hexahydro-7-hydroxy-4-methyl-, [4R-(4-alpha-,7-ba-,8a-ba-)]- (9CI)](/img/no-structure.png)

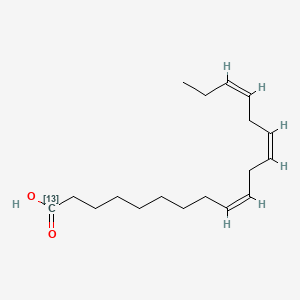

![3-[(Z)-1-Butene-3-ynyl]pyridine](/img/structure/B585036.png)